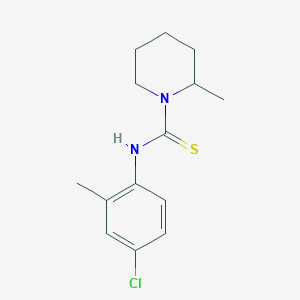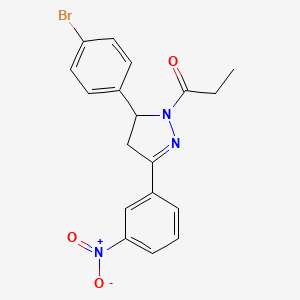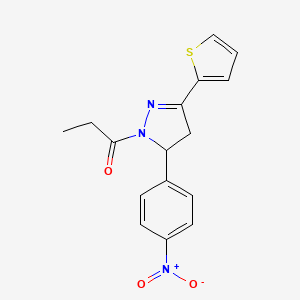
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide
描述
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CMPT belongs to the class of piperidinecarbothioamide derivatives, which are known to have a variety of biological activities, including antimicrobial, antifungal, and antitumor properties.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide involves its ability to interact with various biological targets, including enzymes and receptors. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases. In bacterial and fungal cells, this compound has been shown to disrupt cell wall synthesis and membrane function, leading to cell death. Finally, in the brain, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial research, this compound has been shown to have broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as against fungi. Finally, in neurological research, this compound has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide in lab experiments is its broad-spectrum activity, making it a potential candidate for the development of new cancer therapies and antimicrobial agents. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound in bacterial and fungal cells, which could lead to the development of new antimicrobial agents. Finally, more research is needed to determine the potential use of this compound in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-methyl-1-piperidinecarbothioamide has been extensively studied for its potential use in various research applications, including as an anticancer agent, an antimicrobial agent, and as a potential treatment for neurological disorders. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, this compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-10-9-12(15)6-7-13(10)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYJWYGTKITXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4141770.png)
![N-[2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4141776.png)
![1-[(3-chloro-4-methylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141789.png)
![N-(3-chlorophenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4141796.png)
![ethyl 5-[(1-adamantylacetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4141807.png)


![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)

![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![2-(1-adamantyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4141871.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)